molecular formula C11H10N2O2 B13872188 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid CAS No. 1193106-42-1

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid

Cat. No.: B13872188
CAS No.: 1193106-42-1
M. Wt: 202.21 g/mol
InChI Key: SDWJADNJUJDELC-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method includes the condensation reaction at elevated temperatures, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific arrangement of methyl groups and carboxylic acid functionality makes it a valuable compound for various applications .

Properties

CAS No.

1193106-42-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-6-5-9-10(13-7(6)2)8(11(14)15)3-4-12-9/h3-5H,1-2H3,(H,14,15)

InChI Key

SDWJADNJUJDELC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CC(=C2N=C1C)C(=O)O

Origin of Product

United States

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